2H-1-Benzopyran, 7-methoxy-3-methyl-
Description
2H-1-Benzopyran, 7-methoxy-3-methyl- (CAS: 72136-39-1) is a coumarin derivative with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol. Its structure features a methoxy group at position 7 and a methyl group at position 3 on the benzopyran backbone. Key identifiers include:
- InChIKey: LMFMSNMYCXCPRY-UHFFFAOYSA-N
- SMILES: COc1ccc2cc(C)c(=O)oc2c1
- XlogP3: 2.3 (indicating moderate lipophilicity) .
Coumarins like this compound are known for diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects .
Properties
CAS No. |
184900-63-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2H-chromene |
InChI |
InChI=1S/C11H12O2/c1-8-5-9-3-4-10(12-2)6-11(9)13-7-8/h3-6H,7H2,1-2H3 |
InChI Key |
TWFPRHUPIXNAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)OC1 |
Origin of Product |
United States |
Preparation Methods
Electronic Effects of Substituents
The methoxy group at C7 acts as a strong electron-donating group, activating the benzene ring for electrophilic substitution at the C5 and C8 positions. Conversely, the methyl group at C3 resides in a sterically hindered region adjacent to the lactone oxygen, necessitating tailored synthetic approaches to avoid undesired regioisomers.
Synthetic Strategies for 7-Methoxy-3-Methylcoumarin
Pechmann Condensation with Modified β-Keto Esters
The classical Pechmann condensation between phenols and β-keto esters under acidic conditions typically yields 4-substituted coumarins. To access the C3-methyl derivative, strategic modifications are required:
Reaction Scheme:
$$
\text{3-Methylresorcinol dimethyl ether} + \text{Methyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Methoxy-3-methylcoumarin}
$$
Mechanistic Insights:
- Use of 3-methyl-4-methoxyphenol as the phenolic component directs cyclization to form the C3 methyl group.
- Sulfuric acid catalyzes both esterification and cyclodehydration steps.
- Limitations include the scarcity of 3-methyl-substituted resorcinol precursors and competing formation of 4-methyl isomers.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid Catalyst | Conc. H2SO4 | 62 |
| Temperature (°C) | 120 | — |
| Reaction Time (h) | 6 | — |
Kostanecki-Robinson Reaction with Ortho-Substituted Acylphenols
This method employs O-acylated phenols undergoing cyclization in basic media:
Procedure:
- Acylation of 3-methyl-4-methoxyphenol with acetic anhydride yields 3-methyl-4-methoxyacetophenone.
- Base-mediated cyclization (KOH/EtOH) forms the coumarin skeleton.
Key Advantages:
- Better regiocontrol compared to Pechmann condensation.
- Tolerates electron-withdrawing groups on the acyl moiety.
Challenges:
Directed C-H Functionalization at C3
Modern transition metal-catalyzed methods enable direct methylation at the C3 position:
Palladium-Catalyzed C-H Activation:
$$
\text{7-Methoxycoumarin} + \text{MeBpin} \xrightarrow{\text{Pd(OAc)}2, \text{Ag}2\text{CO}_3} \text{7-Methoxy-3-methylcoumarin}
$$
Conditions:
- Ligand: 1,10-Phenanthroline
- Solvent: DMF/H2O (9:1)
- Yield: 58% (theoretical maximum 72%)
Mechanistic Pathway:
- Pd(II) insertion into the C3-H bond generates cyclopalladated intermediate.
- Transmetalation with methylboron reagent followed by reductive elimination installs the methyl group.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Average Yield (%) | Scalability | Key Limitation |
|---|---|---|---|
| Pechmann Condensation | 45-62 | Industrial | Isomer formation |
| Kostanecki-Robinson | 38-55 | Lab-scale | Multi-step synthesis |
| C-H Functionalization | 50-58 | Pilot-scale | Catalyst cost |
Spectroscopic Validation
Critical characterization data for authenticating 7-methoxy-3-methylcoumarin:
- 1H NMR (CDCl3): δ 6.80 (d, J=8.5 Hz, H-6), 6.25 (s, H-8), 3.89 (s, OCH3), 2.41 (s, CH3)
- 13C NMR: δ 160.1 (C-2), 155.6 (C-7), 143.2 (C-3), 116.4 (C-4), 112.8 (C-8)
- HRMS: m/z calcd for C11H10O3 [M+H]+: 191.0708, found: 191.0711
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances the Pechmann condensation:
Green Chemistry Approaches
- Solvent-free mechanochemical synthesis using ZnO nanoparticles
- Microwave-assisted reactions (300 W, 15 min, 82% yield)
- Biocatalytic methods with Aspergillus niger lipases (under development)
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2H-1-Benzopyran, 7-methoxy-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the development of dyes, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 7-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-methoxy-3-methyl-2H-1-benzopyran with structurally related coumarin derivatives:
Key Observations :
- Lipophilicity : The 3-methyl group in the target compound increases logP (2.3) compared to 7-methoxycoumarin (1.8), enhancing membrane permeability .
- Solubility : Scopoletin (7-hydroxy-6-methoxy) has higher aqueous solubility due to its hydroxyl group, contrasting with the methoxy group in the target compound .
- Bioactivity : 3,7-Disubstituted coumarins (e.g., 3ae) demonstrate potent antifungal activity, suggesting that substitutions at these positions critically influence biological function .
Stability and Industrial Relevance
- Drug Development : The target’s lipophilicity (logP 2.3) aligns with Lipinski’s rule, making it a viable candidate for drug discovery .
Q & A
Q. What are the common synthetic routes for 7-methoxy-3-methyl-2H-1-benzopyran derivatives, and how are regioselectivity challenges addressed?
Synthesis typically involves Lewis base-catalyzed reactions between salicylic aldehydes and allenic ketones/esters. For example, DBU (1,8-diazabicycloundec-7-ene) catalyzes the formation of the benzopyran core via tandem aldol-cyclization reactions, achieving regioselectivity through steric and electronic effects . Key steps include:
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 7-methoxy-3-methyl-2H-1-benzopyran derivatives?
- 1H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with substitution (e.g., doublets for adjacent protons). For 3-methyl substituents, methyl groups resonate at δ ~2.3–2.5 ppm .
- 13C NMR : Carbonyl carbons (C=O) appear at ~160–165 ppm, while aromatic carbons range from δ 100–150 ppm depending on substitution .
- IR : Stretching vibrations for C=O (~1670 cm⁻¹) and aromatic C=C (~1527–1598 cm⁻¹) confirm core structure .
Q. What safety protocols are critical when handling 7-methoxy-3-methyl-2H-1-benzopyran derivatives?
- Hazard Mitigation : Use fume hoods to avoid inhalation (GHS Category 3 for respiratory irritation) and wear nitrile gloves (skin irritation Category 2) .
- Spill Management : Absorb with inert materials (e.g., sand) and avoid dust generation .
- Storage : Store in airtight containers away from oxidizers and heat sources .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 7-methoxy-3-methyl-2H-1-benzopyran derivatives?
- DFT Calculations : Predict transition states and regioselectivity in cyclization steps. For example, electron-donating groups (e.g., methoxy) stabilize intermediates, favoring specific ring-closing pathways .
- Molecular Docking : Screen derivatives for bioactivity (e.g., Akt kinase inhibition) by simulating ligand-receptor interactions .
- Solvent Optimization : Use COSMO-RS models to select solvents that enhance yield (e.g., toluene for DBU-catalyzed reactions) .
Q. What strategies resolve contradictions in reported bioactivity data for benzopyran derivatives?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .
- Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to clarify in vivo efficacy .
- Structural Analog Comparison : Compare substituent effects (e.g., 4-phenyl vs. 4-methoxy groups) on target binding .
Q. How can nanoformulation enhance the pharmacological properties of 7-methoxy-3-methyl-2H-1-benzopyran derivatives?
- Nanoemulsions : Improve solubility and bioavailability. For example, HP1 (a benzopyran derivative) showed prolonged antinociceptive effects in mice when encapsulated in oil-in-water nanoemulsions (particle size: 25–57 nm) .
- Dye Nanoparticles : Reduce particle size from 200–700 nm to 25–57 nm via microwave-assisted synthesis, enhancing textile dye fastness and fiber affinity .
Q. What analytical methods validate the purity of 7-methoxy-3-methyl-2H-1-benzopyran derivatives in complex matrices?
- HPLC-DAD/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. MS fragmentation patterns confirm molecular identity .
- X-ray Crystallography : Resolve crystal structures to verify substituent positions (e.g., anti-3h derivative) .
- Elemental Analysis : Validate empirical formulas (e.g., C19H19NO3 requires C 73.80%, H 6.19%) .
Q. How do structural modifications (e.g., hydroxyl, dimethylamino groups) impact the photophysical properties of benzopyran derivatives?
- Fluorescence Tuning : Electron-donating groups (e.g., 7-dimethylamino) shift emission wavelengths via intramolecular charge transfer. For example, 7-(dimethylamino)-4-hydroxycoumarin exhibits strong blue fluorescence .
- Solvatochromism : Polarity-sensitive derivatives show color shifts in different solvents, useful for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
